(2R,3S)-2-methylmorpholine-3-carboxylic acid

HBV capsid inhibitor morpholine SAR antiviral drug discovery

(2R,3S)-2-Methylmorpholine-3-carboxylic acid (CAS 1212252-84-0) is a chiral, non-racemic trans-configured morpholine derivative bearing a carboxylic acid at the C3 position (S-configuration) and a methyl substituent at the C2 position (R-configuration). It belongs to the class of C-substituted morpholine-3-carboxylic acids, a scaffold family widely employed as a privileged building block in medicinal chemistry, particularly in the synthesis of hepatitis B virus (HBV) capsid assembly inhibitors and kinase-targeted agents.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 1212252-84-0
Cat. No. B567324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-methylmorpholine-3-carboxylic acid
CAS1212252-84-0
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCC1C(NCCO1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyFTVXLBDGIPTBCP-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Methylmorpholine-3-carboxylic Acid (CAS 1212252-84-0): A Chiral trans-Morpholine Building Block for Drug Discovery


(2R,3S)-2-Methylmorpholine-3-carboxylic acid (CAS 1212252-84-0) is a chiral, non-racemic trans-configured morpholine derivative bearing a carboxylic acid at the C3 position (S-configuration) and a methyl substituent at the C2 position (R-configuration). It belongs to the class of C-substituted morpholine-3-carboxylic acids, a scaffold family widely employed as a privileged building block in medicinal chemistry, particularly in the synthesis of hepatitis B virus (HBV) capsid assembly inhibitors and kinase-targeted agents [1]. The compound has a molecular formula of C₆H₁₁NO₃, a molecular weight of 145.16 g/mol, and computed physicochemical properties including a predicted aqueous solubility of 360 g/L (25 °C) and a predicted pKa of 2.12 .

Why Racemic or Alternate Stereoisomers of 2-Methylmorpholine-3-carboxylic Acid Cannot Substitute (2R,3S)-1212252-84-0


Within the dihydropyrimidine-based HBV capsid inhibitor pharmacophore, both the absolute configuration at the morpholine C3 position and the presence and stereochemistry of the C2 methyl substituent dramatically modulate antiviral potency. Published structure–activity relationship (SAR) data demonstrate that the (S)-morpholine-3-carboxylic acid configuration confers approximately 50-fold greater anti-HBV activity than the corresponding (R)-configuration (EC₅₀ = 0.0057 µM vs 0.292 µM) [1]. Furthermore, introduction of a single methyl group adjacent to the morpholine carboxyl can improve potency a further 2-fold, while an incorrectly positioned dimethyl substitution reduces activity by nearly 100-fold (EC₅₀ = 0.005 µM vs 0.914 µM) [1]. These steep SAR gradients establish that generic, racemic, or mis-configured 2-methylmorpholine-3-carboxylic acid supplies cannot reliably deliver the stereochemical precision required for structure-guided lead optimization and are not interchangeable with the defined (2R,3S) isomer.

Quantitative Differentiation Evidence for (2R,3S)-2-Methylmorpholine-3-carboxylic Acid (CAS 1212252-84-0) Versus Stereochemical Analogs


(S)-Morpholine-3-carboxylic Acid Configuration Delivers ~50-Fold Superior Anti-HBV Potency Over (R)-Configuration in Dihydropyrimidine Capsid Inhibitors

In a systematic exploration of C6 morpholine carboxyl analogues of the HBV capsid inhibitor GLS4, the (S)-morpholine-3-carboxylic acid analogue (R)-49 demonstrated an EC₅₀ of 0.0057 µM, which was approximately 50-fold more potent than the matched (R)-morpholine-3-carboxylic acid analogue (R)-50 (EC₅₀ = 0.292 µM) in an in vitro HBV replication assay [1]. This differentiation is attributed to the stereochemical preference of the hydrophobic binding pocket at the capsid dimer interface for the (S)-configured carboxylic acid moiety [1].

HBV capsid inhibitor morpholine SAR antiviral drug discovery

A Single Methyl Substituent Adjacent to the Morpholine Carboxyl Improves Anti-HBV Potency 5-Fold Over the Des-Methyl Analog

When an additional methyl group was introduced onto the morpholine ring adjacent to the carboxylic acid, the resulting compound 35 exhibited an EC₅₀ of 0.0093 µM, representing a 5-fold improvement in anti-HBV potency compared to the parent des-methyl morpholine carboxylic acid compound 32 (EC₅₀ = 0.043 µM) [1]. Conversely, a dimethyl-substituted morpholine carboxylic acid analogue (compound 36) showed markedly reduced activity (EC₅₀ = 3.924 µM), indicating that the methyl substituent position on the morpholine ring is critical and not all methylation patterns are productive [1].

methyl substitution effect morpholine SAR HBV inhibitor optimization

Additional Methyl Group Near Morpholine Carboxyl Yields Further 2-Fold Anti-HBV Potency Gain in Chirally Resolved Analogues

Following chiral separation, the R-enantiomer (R)-53 (bearing a morpholine-3-carboxylic acid) showed an EC₅₀ of 0.01 µM. Further introduction of an additional methyl group adjacent to the morpholine carboxyl generated compound 55, which achieved an EC₅₀ of 0.005 µM—a 2-fold improvement [1]. In contrast, a gem-dimethyl substituent on the opposite face of the morpholine ring (compound 56) dramatically reduced potency to EC₅₀ = 0.914 µM, underscoring that the position and stereochemistry of methylation are decisive for biological activity [1].

chiral resolution methyl effect HBV capsid inhibitor

Morpholine-3-carboxylic Acid Chirality (L- vs D-) Dictates Peptide Fold Architecture: (3S)-Configuration Favors Type VI β-Turn Nucleation

NMR, IR, and molecular modeling analysis of model tetrapeptides containing morpholine-3-carboxylic acid (Mor) as a proline surrogate demonstrated that the chirality of the morpholine at the i+1 position dictates the type of folded structure adopted. The L-Mor-containing peptide (corresponding to the (S)-configuration at C3) exhibited a strong preference for a type VI β-turn structure when the Val-Mor amide bond adopted the cis conformation, while the D-Mor (R-configuration) peptide nucleated different compact folded structures with no resemblance to classical β-turns [1]. The heterochiral D-Mor peptide was more prone to nucleate compact structures overall [1].

peptide foldamer β-turn mimic conformational control

Physicochemical Property Differentiation: Predicted Solubility, logP, and pKa Distinguish (2R,3S)-2-Methylmorpholine-3-carboxylic Acid from Des-Methyl Morpholine-3-carboxylic Acid

Computed physicochemical properties indicate that (2R,3S)-2-methylmorpholine-3-carboxylic acid has a predicted aqueous solubility of 360 g/L (25 °C), a predicted logP (XLogP3-AA) of –2.8, and a predicted pKa of 2.12 [1]. By comparison, the des-methyl morpholine-3-carboxylic acid (CAS 106825-79-0 for the (S)-enantiomer) has a lower molecular weight (131.13 vs 145.16 g/mol) and is expected to exhibit a higher logP (less negative) due to the absence of the hydrophobic methyl group [2]. The enhanced aqueous solubility of the 2-methyl derivative, combined with its increased steric bulk, provides differentiated formulation and vector properties when used as a fragment or building block in lead optimization [2].

physicochemical profiling solubility drug-likeness

Commercially Available Enantiomer (2S,3R)-1268475-20-2 Is the Mirror Image and Cannot Substitute for (2R,3S)-1212252-84-0 in Stereospecific Drug Scaffolds

The enantiomer (2S,3R)-2-methylmorpholine-3-carboxylic acid (CAS 1268475-20-2) is commercially available from multiple suppliers, but carries the opposite absolute configuration at both stereocenters . In the dihydropyrimidine HBV capsid inhibitor series, the C4 R-configuration (spatial equivalent in the drug scaffold) showed ~400-fold greater anti-HBV potency than the C4 S-isomer (0.0057 vs 2.432 µM) [1]. Furthermore, the (R)-morpholine-3-carboxylic acid analogue was ~50-fold less active than the (S)-configured morpholine-3-carboxylic acid analogue [1]. These data establish that the (2S,3R)-enantiomer would present the unfavorable (R)-carboxyl configuration and an incorrect methyl stereochemistry, making it unsuitable for the same SAR space.

enantiomer differentiation procurement risk chiral purity

High-Value Application Scenarios for (2R,3S)-2-Methylmorpholine-3-carboxylic Acid (CAS 1212252-84-0)


C6 Morpholine Carboxyl Building Block in Next-Generation HBV Capsid Assembly Inhibitors

The (2R,3S)-2-methylmorpholine-3-carboxylic acid scaffold is ideally suited for installation at the C6 position of the dihydropyrimidine core in HBV capsid assembly modulators, directly mimicking the productive mono-methyl substitution pattern of compound 55 (EC₅₀ = 0.005 µM) and compound 35 (EC₅₀ = 0.0093 µM) [1]. The (3S)-carboxyl configuration provides the ~50-fold potency advantage over the (3R)-isomer documented in systematic SAR studies [1]. This building block bypasses the need for post-coupling chiral separation or resolution steps that would otherwise be required when using racemic 2-methylmorpholine-3-carboxylic acid.

Stereospecific Fragment for Kinase Inhibitor and PAR Antagonist Lead Generation

Vendor documentation indicates that the (2R,3S)-configured morpholine-3-carboxylic acid framework is employed as a chiral building block for kinase inhibitors and protease-activated receptor (PAR) antagonists [1]. The defined (2R,3S) stereochemistry enables precise vector control at two contiguous stereogenic centers, which is critical for achieving selective kinase hinge-region binding and minimizing off-target interactions. The computed high aqueous solubility (360 g/L) and low logP (–2.8) support formulation-friendly lead molecules [2].

Conformationally Constrained Peptidomimetic Design Using (3S)-Morpholine-3-carboxylic Acid as a Type VI β-Turn Nucleator

Peptidomimetic programs that require precise control of backbone conformation can exploit the (3S)-configuration of (2R,3S)-2-methylmorpholine-3-carboxylic acid to nucleate type VI β-turn geometries, as demonstrated by NMR and molecular modeling of L-Mor-containing tetrapeptides [3]. The additional (2R)-methyl substituent introduces steric constraint that may further rigidify the turn conformation compared to the des-methyl L-morpholine-3-carboxylic acid, potentially enhancing binding affinity through reduced entropic penalty upon target engagement [3].

Systematic Chemical Diversity (SCD) Library Expansion with Defined Morpholine Scaffolds

Recent methodology papers have established that C-substituted morpholines with defined regiochemistry and stereochemistry are essential components of systematic chemical diversity libraries for fragment-based drug discovery [4]. The (2R,3S)-2-methylmorpholine-3-carboxylic acid represents a scaffold that installs two differentiated vectors—the carboxylic acid handle for amide coupling and the secondary amine for further functionalization—with precise absolute stereochemistry, making it suitable for high-throughput library synthesis and subsequent SAR deconvolution [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-2-methylmorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.